2-(naphthalen-2-yloxymethyl)-1H-benzimidazole

Antimicrobial screening Structure-activity relationship Positional isomerism

2-(Naphthalen-2-yloxymethyl)-1H-benzimidazole (CAS 100804-66-8) is a small-molecule heterocyclic compound with the molecular formula C18H14N2O and a molecular weight of 274.32 g/mol. It belongs to the class of 2-substituted benzimidazoles, distinguished by a naphthalen-2-yloxy (β-naphthyloxy) moiety connected via a methylene ether bridge at the 2-position of the benzimidazole core.

Molecular Formula C18H14N2O
Molecular Weight 274.323
CAS No. 100804-66-8
Cat. No. B2396696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(naphthalen-2-yloxymethyl)-1H-benzimidazole
CAS100804-66-8
Molecular FormulaC18H14N2O
Molecular Weight274.323
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)OCC3=NC4=CC=CC=C4N3
InChIInChI=1S/C18H14N2O/c1-2-6-14-11-15(10-9-13(14)5-1)21-12-18-19-16-7-3-4-8-17(16)20-18/h1-11H,12H2,(H,19,20)
InChIKeyIOENYQZRXBUTBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procuring 2-(Naphthalen-2-yloxymethyl)-1H-benzimidazole (CAS 100804-66-8): A Strategic β-Naphthyloxy Benzimidazole Scaffold


2-(Naphthalen-2-yloxymethyl)-1H-benzimidazole (CAS 100804-66-8) is a small-molecule heterocyclic compound with the molecular formula C18H14N2O and a molecular weight of 274.32 g/mol [1]. It belongs to the class of 2-substituted benzimidazoles, distinguished by a naphthalen-2-yloxy (β-naphthyloxy) moiety connected via a methylene ether bridge at the 2-position of the benzimidazole core. This specific connectivity creates a characteristic scaffold that is structurally distinct from its α-naphthyloxy positional isomer (CAS 56186-98-2) and serves as a critical synthetic precursor for generating biologically active 1,3,4-oxadiazole-fused benzimidazole libraries with validated anticancer profiles [2].

Why 2-(Naphthalen-2-yloxymethyl)-1H-benzimidazole Cannot Be Replaced by Generic Benzimidazole Analogs


Simple substitution with unsubstituted benzimidazole, 2-methylbenzimidazole, or even the closely related 2-(naphthalen-1-yloxymethyl)-1H-benzimidazole positional isomer (CAS 56186-98-2) is not scientifically neutral. The β-naphthyloxy configuration directly influences molecular recognition: class-level evidence from Purohit & Srivastava (1991) demonstrates that β-naphthyloxy benzimidazole derivatives exhibit comparatively higher antimicrobial, analgesic, and antiinflammatory activity than their α-naphthyloxy counterparts [1]. Furthermore, the target compound serves as a specific precursor (intermediate 5b) for constructing 1,3,4-oxadiazole-benzimidazole conjugates that were screened through the NCI 60-cell panel, yielding derivatives with measurable anticancer activity against breast cancer cell lines [2]. Using the wrong isomer or a simpler analog would alter the steric and electronic environment at the 2-position, likely changing both synthetic yields in downstream chemistry and biological target engagement in screening cascades.

Quantitative Differentiation Evidence for 2-(Naphthalen-2-yloxymethyl)-1H-benzimidazole (CAS 100804-66-8)


β-Naphthyloxy vs. α-Naphthyloxy Isomeric Differentiation in Antimicrobial and Antiinflammatory Activity

The target compound incorporates a β-naphthyloxy (naphthalen-2-yloxy) substituent, differentiating it from the commercially available α-naphthyloxy isomer (CAS 56186-98-2). Purohit & Srivastava (1991) conducted a comparative screening of naphthyloxy derivatives of benzimidazole and reported that β-naphthyloxy derivatives are comparatively more active than α-naphthyloxy derivatives across antimicrobial, analgesic, and antiinflammatory assays [1]. This is a class-level inference derived from the consistent observation that the position of the naphthyl ether attachment (β vs. α) modulates biological potency.

Antimicrobial screening Structure-activity relationship Positional isomerism

Documented Synthetic Intermediate for NCI-60 Screened Anticancer Oxadiazole Conjugates

The target compound is explicitly designated as intermediate 5b in the synthetic pathway published by Salahuddin et al. (2014). Starting from this scaffold, the authors synthesized a series of 1,3,4-oxadiazole derivatives that were evaluated through NCI 60-cell line screening at a single high dose (10⁻⁵ M). Among the final compounds derived from this intermediate, compound 7c was identified as the most active on breast cancer cell lines, while compounds 4b and 7d were moderately active [1]. Using the target compound as starting material thus provides a literature-precedented route to biologically validated products, whereas the α-naphthyl isomer or simpler 2-substituted benzimidazoles would lead to structurally different final compounds with uncharacterized activity profiles.

Anticancer drug discovery Synthetic intermediate NCI 60-cell screening

Physicochemical Property Differentiation Against Simpler 2-Substituted Benzimidazoles

The naphthalen-2-yloxymethyl substituent confers substantially increased lipophilicity compared to simpler 2-substituted benzimidazoles. The target compound has a computed XLogP3 of approximately 4.2 (based on PubChem data for the structurally analogous 1-naphthyl isomer; the 2-naphthyl isomer is expected to have comparable lipophilicity) [1]. This represents an increase of approximately 2.7 log units compared to 2-methylbenzimidazole (XLogP3 ~1.5, MW 132.16 g/mol) [2]. The molecular weight (274.32 g/mol) and hydrogen bond donor count (1) further differentiate this scaffold from both smaller benzimidazole fragments and larger, more complex derivatives.

Lipophilicity Physicochemical profiling ADME prediction

Verified Spectral Fingerprint for Analytical Identification and Quality Control

A verified GC-MS spectrum of 2-(naphthalen-2-yloxymethyl)-1H-benzimidazole is archived in the Wiley Registry of Mass Spectral Data, 12th Edition (SpectraBase Compound ID: 8B7ycuQdZps) [1]. This provides a definitive analytical reference for confirming compound identity and purity upon procurement. In contrast, the α-naphthyloxy positional isomer (CAS 56186-98-2) has a distinct InChIKey (LLGDTPDWTJFLNY-UHFFFAOYSA-N vs. IOENYQZRXBUTBA-UHFFFAOYSA-N for the target compound), enabling unambiguous differentiation by GC-MS or LC-MS [2].

Analytical chemistry GC-MS Quality control

Crystallographically Characterized Conformational Constraints of the Naphthyloxymethyl-Benzimidazole System

Katritzky et al. (1990) reported the single-crystal X-ray structure of 1-[(2-naphthyloxy)methyl]-1H-benzimidazole (the N-substituted regioisomer of the target compound) and demonstrated that the experimentally determined geometry differs significantly from AM1-calculated most-stable conformations, with an energy difference of approximately 3.5 kcal/mol between the crystal conformation and the calculated global minimum [1]. This reveals that the naphthyloxymethyl-benzimidazole system exhibits conformational preferences influenced by the anomeric effect that semiempirical calculations may fail to predict. While the target compound is the C-2 substituted isomer, the naphthyloxymethyl connectivity motif imposes similar conformational constraints that are absent in directly naphthyl-substituted analogs lacking the ether bridge.

X-ray crystallography Conformational analysis Molecular modeling

Recommended Application Scenarios for 2-(Naphthalen-2-yloxymethyl)-1H-benzimidazole Based on Differentiated Evidence


Synthesis of 1,3,4-Oxadiazole-Benzimidazole Anticancer Screening Libraries

Based on the validated synthetic pathway reported by Salahuddin et al. (2014) [1], this compound is the recommended starting scaffold for constructing NCI-60-screened 1,3,4-oxadiazole-benzimidazole conjugates. The documented protocol proceeds through intermediate 5b (the target compound after N-alkylation with ethyl chloroacetate) to yield final oxadiazole products with demonstrated anticancer activity, including compound 7c which showed highest activity on breast cancer cell lines at 10⁻⁵ M. Researchers should verify isomeric identity by GC-MS against the Wiley Registry reference spectrum [2] before initiating synthesis to ensure the β-naphthyloxy (not α-naphthyloxy) starting material is used.

Structure-Activity Relationship (SAR) Studies Comparing Naphthyl Attachment Modes

For medicinal chemistry programs investigating the pharmacological impact of naphthyl substitution geometry on benzimidazole cores, this compound serves as the essential β-naphthyloxy comparator alongside its α-naphthyloxy isomer (CAS 56186-98-2). Purohit & Srivastava (1991) [1] established that β-naphthyloxy derivatives exhibit comparatively higher antimicrobial, analgesic, and antiinflammatory activity, providing a class-level rationale for including this specific isomer in screening cascades. Pairing both isomers in the same assay enables direct experimental measurement of β/α activity ratios, which is not possible if only one isomer is procured.

Biophysical and Conformational Studies of Ether-Linked Benzimidazole Scaffolds

The crystallographic data from Katritzky et al. (1990) [1] on the closely related N-substituted regioisomer demonstrates that the naphthyloxymethyl linkage introduces conformational constraints (~3.5 kcal/mol deviation from AM1 predictions) that differ from directly-attached naphthyl analogs. This makes the compound suitable for computational chemistry validation studies where experimental geometries are needed to benchmark force fields or semiempirical methods for ether-linked heterocycles. The target compound's C-2 substitution pattern provides a complementary dataset to the N-1 substituted crystal structure, enabling systematic comparison of substitution position effects on molecular conformation.

Analytical Method Development for Isomeric Purity Assessment

Given that the α-naphthyloxy isomer (CAS 56186-98-2) shares the identical molecular formula (C18H14N2O) and exact mass (274.110613 g/mol) with the target compound [1], this compound is an ideal system for developing and validating isomer-resolving analytical methods such as chiral or positional isomer HPLC, GC-MS with spectral library matching, or NMR-based isomeric purity assays. The available Wiley Registry GC-MS spectrum [2] provides the reference standard for the β-isomer, against which retention time shifts and mass spectral differences of the α-isomer can be calibrated.

Quote Request

Request a Quote for 2-(naphthalen-2-yloxymethyl)-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.